ROC-325

Beschreibung

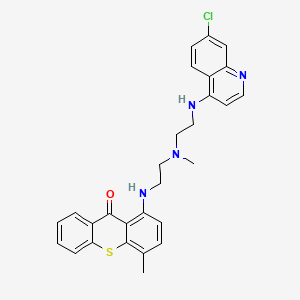

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-[2-[(7-chloroquinolin-4-yl)amino]ethyl-methylamino]ethylamino]-4-methylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN4OS/c1-18-7-10-23(26-27(34)21-5-3-4-6-25(21)35-28(18)26)32-14-16-33(2)15-13-31-22-11-12-30-24-17-19(29)8-9-20(22)24/h3-12,17,32H,13-16H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUYKEGAEIYPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of ROC-325: A Technical Guide

ROC-325 is a novel, orally bioavailable small molecule that functions as a potent inhibitor of lysosomal autophagy.[1][2][3][4] Developed as a more potent alternative to existing autophagy inhibitors like hydroxychloroquine (HCQ), this compound has demonstrated significant preclinical activity in various disease models, including cancer and pulmonary hypertension.[1][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams of the associated signaling pathways.

Core Mechanism: Inhibition of Autophagic Flux

The primary mechanism of action of this compound is the disruption of the cellular process of autophagy at the lysosomal level.[6] Autophagy is a catabolic process responsible for the degradation of cellular components through the lysosome. This compound inhibits this process by disrupting lysosomal function, leading to a cascade of cellular events characteristic of autophagy inhibition.[4][5]

Key molecular effects of this compound include:

-

Lysosomal Deacidification: this compound increases the pH of lysosomes, which is critical for the function of acidic hydrolases responsible for the degradation of autophagic cargo.[2][4][5]

-

Increased Lysosomal Membrane Permeability: The compound has been shown to increase the permeability of the lysosomal membrane.[4][6]

-

Accumulation of Autophagosomes: By inhibiting the final degradation step of autophagy, this compound leads to the accumulation of autophagosomes filled with undegraded cellular material.[2][3][4][6]

-

Modulation of Autophagy Markers: Treatment with this compound results in the accumulation of key autophagy-related proteins, including microtubule-associated protein 1A/1B-light chain 3 (LC3B) and sequestosome 1 (p62), which are normally degraded during autophagic flux.[1][2][4][6][7] An increase in the lysosomal protease cathepsin D is also observed.[3][4][6]

The inhibition of autophagy by this compound has been demonstrated to be a key component of its anticancer effects.[5][6] Genetic impairment of essential autophagy genes, such as ATG5 and ATG7, significantly diminishes the cytotoxic effects of this compound in cancer cells.[5][6]

Signaling Pathways and Downstream Effects

The inhibitory action of this compound on autophagy triggers several downstream signaling pathways, leading to its therapeutic effects in different disease contexts.

Induction of Apoptosis in Cancer Cells

In cancer cells, the blockage of autophagy by this compound leads to the induction of apoptosis, or programmed cell death.[3][4][6] By preventing the recycling of cellular components, this compound deprives cancer cells of a critical survival mechanism, particularly under conditions of metabolic stress. This ultimately leads to the activation of apoptotic pathways.[2]

References

- 1. ahajournals.org [ahajournals.org]

- 2. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ashpublications.org [ashpublications.org]

- 7. US9926326B2 - Substituted thioxanthenone autophagy inhibitors - Google Patents [patents.google.com]

ROC-325: A Technical Guide to a Novel Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROC-325 is a novel, orally bioavailable small molecule that acts as a potent inhibitor of lysosomal-mediated autophagy.[1][2][3] Developed as a more potent alternative to existing autophagy inhibitors like hydroxychloroquine (HCQ), this compound has demonstrated significant preclinical activity in various cancer models and shows promise in the treatment of other diseases, including pulmonary hypertension.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a dimeric compound that incorporates modified structural elements from hydroxychloroquine and the anti-schistosomal agent lucanthone.[4][6] Its chemical structure has been confirmed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.[2]

| Property | Value | Source |

| CAS Number | 1859141-26-6 | [1][3] |

| Molecular Formula | C28H27ClN4OS | [7] |

| Molecular Weight | 503.06 g/mol | [7] |

| Solubility | DMSO: 3 mg/mL (5.96 mM) | [1] |

| Water: Insoluble | [1] | |

| Ethanol: Insoluble | [1] |

Mechanism of Action

This compound functions as a late-stage autophagy inhibitor by disrupting lysosomal function.[1][8] The primary mechanism involves the deacidification of lysosomes, which is critical for the enzymatic activity of lysosomal proteases responsible for degrading autophagic cargo.[6] This disruption of autophagic flux leads to the accumulation of autophagosomes containing undegraded material within the cell.[1][2][6]

Key molecular events associated with this compound's mechanism of action include:

-

Increased Lysosomal pH: this compound raises the pH within lysosomes, inhibiting the function of acid-dependent hydrolases.[6]

-

Accumulation of Autophagy Markers: Treatment with this compound leads to a dose-dependent increase in the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3B-II) and the cargo adaptor protein p62 (sequestosome 1), both of which are markers for autophagosome accumulation.[2][4][6][9]

-

Increased Cathepsin D Expression: An increase in the lysosomal protease Cathepsin D has been observed following this compound treatment.[1][9]

The inhibition of autophagy by this compound has been shown to be dependent on the core autophagy-related genes ATG5 and ATG7.[2][8]

Signaling Pathways

The therapeutic effects of this compound are not limited to autophagy inhibition and have been shown to modulate other critical signaling pathways, particularly in the context of pulmonary hypertension and cancer.

This compound Signaling in Pulmonary Hypertension

In experimental models of pulmonary hypertension (PH), this compound's therapeutic action is multifaceted. It involves the inhibition of autophagy, activation of the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) pathway, and the degradation of hypoxia-inducible factors (HIFs).[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. ashpublications.org [ashpublications.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ahajournals.org [ahajournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]

- 9. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Targets of ROC-325 in Human Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROC-325 is a novel, orally bioavailable small molecule that functions as a potent inhibitor of lysosomal-mediated autophagy.[1][2][3] Developed as a more potent alternative to hydroxychloroquine (HCQ), this compound has demonstrated significant preclinical efficacy in various cancer models, particularly acute myeloid leukemia (AML) and renal cell carcinoma (RCC), as well as in models of pulmonary hypertension.[1][4][5][6][7] This technical guide delineates the known biological targets and mechanisms of action of this compound in human cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Inhibition of Autophagy

This compound exerts its primary cellular effect by disrupting the late stages of autophagy, a critical cellular recycling process.[5][6] This inhibition is characterized by the accumulation of autophagosomes filled with undegraded cellular components, an increase in lysosomal membrane permeability, and the deacidification of lysosomes.[1][2] The anticancer activity of this compound is critically dependent on its ability to inhibit autophagy, as evidenced by the diminished effects of the compound in cells with genetic knockdown of the essential autophagy genes ATG5 and ATG7.[1][6]

Key Molecular Indicators of Autophagy Inhibition

Treatment of human cancer cells with this compound leads to the following hallmark features of autophagy inhibition:

-

Accumulation of Autophagosomes: Visualization by transmission electron microscopy reveals an increase in autophagosomes containing undegraded cargo.[1][3]

-

Increased LC3B and p62 Levels: Immunoblotting and immunohistochemical analyses show a significant increase in the levels of Microtubule-associated protein 1A/1B-light chain 3 (LC3B) and Sequestosome 1 (p62/SQSTM1), proteins that are normally degraded during autophagy.[1][6]

-

Elevated Cathepsin D Expression: An increase in the lysosomal protease Cathepsin D is also observed.[2][8]

-

Disruption of Autophagic Flux: Bafilomycin A1 clamp experiments have confirmed that this compound potently inhibits the dynamic process of autophagy.[1]

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated superior potency compared to HCQ across a diverse range of human cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a biological process by 50%, have been determined for multiple cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A498 | Renal Cell Carcinoma | 4.9 |

| A549 | Lung Carcinoma | 11 |

| CFPAC-1 | Pancreatic Carcinoma | 4.6 |

| COLO-205 | Colorectal Adenocarcinoma | 5.4 |

| DLD-1 | Colorectal Adenocarcinoma | 7.4 |

| IGROV-1 | Ovarian Carcinoma | 11 |

| MCF-7 | Breast Adenocarcinoma | 8.2 |

| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |

| NCI-H69 | Small Cell Lung Cancer | 5.0 |

| PC-3 | Prostate Adenocarcinoma | 11 |

| RL | Non-Hodgkin's Lymphoma | 8.4 |

| UACC-62 | Melanoma | 6.0 |

| MV4-11 | Acute Myeloid Leukemia | 0.7 - 2.2 |

| MOLM-13 | Acute Myeloid Leukemia | 0.7 - 2.2 |

| Other AML | Acute Myeloid Leukemia | 0.7 - 2.2 |

Table 1: IC50 values of this compound in various human cancer cell lines.[2][8]

Signaling Pathways Modulated by this compound

Beyond its direct impact on the autophagy machinery, this compound influences other critical signaling pathways.

Downregulation of Hypoxia-Inducible Factors (HIFs)

In the context of pulmonary hypertension, this compound has been shown to reduce the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and HIF-2α proteins that are induced by hypoxic conditions.[4][7] This suggests a role for this compound in modulating cellular responses to low oxygen environments, which are often implicated in cancer progression.

Caption: this compound inhibits the hypoxia-induced stabilization of HIF-1α and HIF-2α.

Activation of eNOS-NO Signaling

This compound treatment leads to the activation of the endothelial Nitric Oxide Synthase (eNOS)-Nitric Oxide (NO) signaling pathway.[4][7] This is achieved through the phosphorylation of eNOS at serine 1177 and dephosphorylation at threonine 495, resulting in increased NO production.[7] This mechanism contributes to its therapeutic effects in pulmonary hypertension by promoting vasodilation.

Caption: this compound activates the eNOS-NO signaling pathway, leading to vasodilation.

Experimental Protocols

Autophagy Inhibition Assessment

Objective: To determine the effect of this compound on autophagic flux.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MV4-11 for AML, 786-O for RCC) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 µM, 5 µM) or a vehicle control for specified time points (e.g., 6, 24 hours).

-

Transmission Electron Microscopy (TEM): Cells are fixed, embedded, and sectioned for TEM analysis to visualize the accumulation of autophagosomes.

-

Immunoblotting: Whole-cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin or GAPDH).

-

Bafilomycin A1 Clamp Assay: Cells are co-treated with this compound and Bafilomycin A1, a known inhibitor of autophagosome-lysosome fusion. The accumulation of LC3B-II is then assessed by immunoblotting to measure autophagic flux.

Caption: Experimental workflow for assessing autophagy inhibition by this compound.

Gene Knockdown Studies

Objective: To determine the dependence of this compound's anticancer effects on autophagy genes.

Methodology:

-

Lentiviral shRNA Production: Lentiviral particles carrying short hairpin RNAs (shRNAs) targeting ATG5, ATG7, or a non-targeting control are produced in HEK293T cells.

-

Transduction: Human cancer cells (e.g., 786-O) are transduced with the lentiviral particles.

-

Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).

-

Knockdown Verification: The efficiency of gene knockdown is confirmed by immunoblotting for ATG5 and ATG7 proteins.

-

Cell Viability Assay: Control and knockdown cells are treated with this compound for 72 hours. Cell viability is assessed using an MTT or similar assay.

Caption: Workflow for shRNA-mediated knockdown to validate the on-target effect of this compound.

Conclusion

This compound is a potent autophagy inhibitor with a well-defined mechanism of action centered on the disruption of lysosomal function. Its biological effects extend to the modulation of key signaling pathways involved in cellular stress responses and vascular tone. The quantitative data underscores its superior potency compared to first-generation autophagy inhibitors. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this compound and its potential as a therapeutic agent in oncology and other disease areas where autophagy plays a pathogenic role.

References

- 1. Development of this compound: A Novel Small Molecule Inhibitor of Autophagy with Promising Anti-Leukemic Activity | Blood | American Society of Hematology [ashpublications.org]

- 2. selleckchem.com [selleckchem.com]

- 3. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. medchemexpress.com [medchemexpress.com]

The Pharmacokinetics and Oral Bioavailability of ROC-325: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROC-325 is a novel and potent small molecule inhibitor of lysosomal autophagy, demonstrating significant promise in preclinical models of various cancers, including renal cell carcinoma and acute myeloid leukemia.[1][2] A key attribute of this compound is its oral bioavailability, which allows for convenient administration in therapeutic settings.[3][4] This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics and oral bioavailability of this compound, including its mechanism of action, findings from in vivo studies, and detailed experimental methodologies. While specific quantitative pharmacokinetic parameters are not yet publicly available, this document consolidates the existing knowledge to support further research and development of this promising therapeutic agent.

Introduction

This compound is a dimeric small molecule, structurally derived from modifications of hydroxychloroquine (HCQ) and the anti-schistosomal drug lucanthone.[4] It has been shown to be approximately 10-fold more potent than HCQ in its anticancer and autophagic inhibition activities.[4] Autophagy is a cellular self-degradation process that is often upregulated in cancer cells to promote survival under stress conditions. By inhibiting this pathway, this compound has been shown to induce apoptosis and antagonize tumor growth.[1] The oral route of administration is a significant advantage for patient compliance and long-term treatment regimens, making the characterization of its oral bioavailability and pharmacokinetics a critical aspect of its preclinical development.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of the late stages of autophagy. Its mechanism involves the deacidification of lysosomes, which are crucial for the degradation of cellular waste.[5] This disruption leads to the accumulation of autophagosomes containing undegraded cellular material, thereby inhibiting the autophagic flux that cancer cells rely on for survival.[5]

Beyond its role in autophagy, this compound has been shown to modulate other critical signaling pathways. In the context of pulmonary hypertension, it has been demonstrated to promote the degradation of hypoxia-inducible factors (HIF-1α and HIF-2α) and activate the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) signaling pathway.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Signaling pathway of this compound.

Pharmacokinetic Profile

Oral Bioavailability

Multiple preclinical studies have consistently reported that this compound is orally bioavailable and orally active.[3][4][5] This has been demonstrated through the successful oral administration of this compound in various animal models, leading to significant therapeutic effects. However, to date, specific quantitative data on the absolute oral bioavailability of this compound have not been published in the peer-reviewed literature.

Quantitative Data

As of the writing of this guide, detailed quantitative pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are not publicly available. The following table summarizes the qualitative findings from in vivo studies.

| Parameter | Finding | Species | Disease Model | Source(s) |

| Oral Bioavailability | Orally bioavailable and active | Mouse, Rat | Renal Cell Carcinoma, Acute Myeloid Leukemia, Pulmonary Hypertension | [1][3][4] |

| Efficacy | Dose-dependent inhibition of tumor growth | Mouse | Renal Cell Carcinoma | [6] |

| Tolerability | Well-tolerated with no significant toxicities | Mouse, Rat | Renal Cell Carcinoma, Acute Myeloid Leukemia | [4][6] |

Experimental Protocols

While specific pharmacokinetic studies for this compound have not been published, this section outlines a representative experimental protocol for determining the pharmacokinetic profile of a novel small molecule like this compound in a preclinical setting, based on established methodologies.

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study.

Animal Models

-

Species: Severe combined immunodeficient (SCID) or nude mice are commonly used for xenograft models in cancer research.[3] For other indications like pulmonary hypertension, Sprague-Dawley rats have been utilized.[1]

-

Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.

-

Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

Dosing and Administration

-

Formulation: this compound is typically formulated in a suitable vehicle for oral administration.

-

Dose: In preclinical efficacy studies, a dose of 50 mg/kg administered orally once daily (PO QD) has been used.[3] For a pharmacokinetic study, a single dose would be administered.

-

Administration: Oral administration is performed via gavage.

Sample Collection

-

Matrix: Blood is the primary matrix for pharmacokinetic analysis.

-

Collection: Serial blood samples (e.g., 50-100 µL) are collected from each animal at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: this compound would be extracted from the plasma samples using techniques such as protein precipitation or liquid-liquid extraction.

-

Quantification: A calibration curve with known concentrations of this compound would be prepared in the same biological matrix to allow for accurate quantification. An internal standard would be used to correct for variability in extraction and instrument response.

Conclusion

This compound is a promising, orally bioavailable autophagy inhibitor with significant potential for the treatment of various diseases, particularly cancer. While the current body of literature firmly establishes its oral activity and therapeutic efficacy in preclinical models, a detailed quantitative characterization of its pharmacokinetic profile remains to be publicly disclosed. Further studies are warranted to elucidate the Cmax, Tmax, AUC, and elimination half-life of this compound to fully understand its absorption, distribution, metabolism, and excretion properties. Such data will be invaluable for optimizing dosing regimens and translating this novel agent into clinical applications.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor this compound shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

In Vivo Efficacy of ROC-325: A Technical Overview

Introduction

ROC-325 is a novel, orally bioavailable small molecule inhibitor of lysosomal autophagy.[1][2] It has demonstrated significant therapeutic potential in preclinical animal models across various disease areas, primarily in oncology and pulmonary hypertension.[3][4] This technical guide provides an in-depth summary of the in vivo efficacy of this compound, detailing experimental protocols, presenting quantitative data from key studies, and illustrating the underlying signaling pathways.

Mechanism of Action

This compound functions as a potent autophagy inhibitor.[2] It disrupts the final stages of the autophagy process by impairing lysosomal function, leading to the accumulation of autophagosomes with undegraded cargo.[4][5] This disruption of autophagic flux is a key component of its anti-cancer mechanism.[5] Treatment with this compound triggers several hallmark features of autophagy inhibition, including the deacidification of lysosomes, an increase in lysosomal membrane permeability, and elevated expression of LC3B and p62.[1][5] In the context of pulmonary hypertension, the therapeutic effects of this compound are associated with autophagy inhibition, activation of the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) pathway, and degradation of hypoxia-inducible factor (HIF).[3]

Signaling Pathway of this compound in Pulmonary Hypertension

The following diagram illustrates the proposed mechanism of action for this compound in the context of pulmonary hypertension.

References

ROC-325 and Its Impact on Cancer Cell Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROC-325 is a novel, potent, and orally bioavailable small molecule inhibitor of autophagy. It demonstrates significant preclinical anticancer activity across a range of cancer cell lines and in vivo models, proving to be more effective than the first-generation autophagy inhibitor hydroxychloroquine (HCQ). The primary mechanism of action of this compound is the disruption of the terminal stages of autophagy, leading to the accumulation of autophagosomes and lysosomal dysfunction. Autophagy is a critical catabolic process that provides cancer cells with a source of recycled metabolic substrates, particularly under conditions of stress. By inhibiting this crucial survival pathway, this compound is poised to significantly impact the metabolic landscape of cancer cells. This technical guide provides an in-depth analysis of the known effects of this compound on cancer cell metabolism, including detailed experimental protocols and visual representations of the key signaling pathways involved. While direct quantitative data on the effects of this compound on specific metabolic pathways such as glycolysis and oxidative phosphorylation are not yet extensively published, this paper will extrapolate the likely metabolic consequences based on its established mechanism of action.

Introduction to this compound: A Potent Autophagy Inhibitor

This compound is a dimeric compound derived from the structural motifs of hydroxychloroquine and lucanthone.[1] It acts as a late-stage autophagy inhibitor by impairing lysosomal function.[1] Specifically, this compound leads to the deacidification of lysosomes, which in turn prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[2][3] This disruption of autophagic flux is a key component of its anticancer mechanism.[2] The inhibition of autophagy by this compound has been shown to be dependent on the presence of essential autophagy-related genes, ATG5 and ATG7.[2]

Quantitative Data Summary

While direct studies detailing the metabolic reprogramming induced by this compound are limited, the available data on its cytotoxic and autophagy-inhibiting effects across various cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A498 | Renal Cell Carcinoma | 4.9 | [3] |

| 786-0 | Renal Cell Carcinoma | 5.0 | [3] |

| A549 | Lung Carcinoma | 11 | [3] |

| CFPAC-1 | Pancreatic Carcinoma | 4.6 | [3] |

| COLO-205 | Colorectal Adenocarcinoma | 5.4 | [3] |

| DLD-1 | Colorectal Adenocarcinoma | 7.4 | [3] |

| IGROV-1 | Ovarian Carcinoma | 11 | [3] |

| MCF-7 | Breast Adenocarcinoma | 8.2 | [3] |

| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 | [3] |

| NCI-H69 | Small Cell Lung Cancer | 11 | [3] |

| PC-3 | Prostate Adenocarcinoma | 8.4 | [3] |

| RL | Non-Hodgkin's Lymphoma | 6.0 | [3] |

| UACC-62 | Melanoma | Not Specified | [3] |

| MV4-11 | Acute Myeloid Leukemia | 0.7-2.2 | [4] |

| MOLM-13 | Acute Myeloid Leukemia | Not Specified | [5] |

| HL-60 | Acute Promyelocytic Leukemia | Not Specified | [5] |

| KG-1 | Acute Myelogenous Leukemia | Not Specified | [5] |

Inferred Effects on Cancer Cell Metabolism

Autophagy is a critical process for recycling intracellular components to provide metabolic substrates for energy production and biosynthesis, especially in nutrient-deprived or rapidly proliferating cancer cells. By inhibiting autophagy, this compound is expected to induce significant metabolic stress.

Glycolysis

Cancer cells often exhibit elevated rates of glycolysis, a phenomenon known as the "Warburg effect." Autophagy can supply substrates to the tricarboxylic acid (TCA) cycle, thus supporting mitochondrial respiration. By inhibiting autophagy, this compound would cut off this supply of recycled metabolites. To compensate for the reduced mitochondrial energy production, cancer cells may upregulate glycolysis to meet their ATP demands. This metabolic switch is a common survival mechanism in response to mitochondrial dysfunction or inhibition. Therefore, it is hypothesized that treatment with this compound may lead to an increase in glucose uptake and lactate production in cancer cells.

Oxidative Phosphorylation (OXPHOS)

The inhibition of autophagy by this compound prevents the degradation of cellular components, including damaged mitochondria (mitophagy). The accumulation of dysfunctional mitochondria can lead to a decrease in overall mitochondrial respiration and ATP production through oxidative phosphorylation. Furthermore, the lack of recycled substrates from autophagy would limit the fuel available for the TCA cycle, further dampening OXPHOS. This reduction in mitochondrial function could sensitize cancer cells to agents that target glycolysis, suggesting a potential combination therapy strategy.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound action on the autophagy pathway.

Inferred Metabolic Consequences of this compound Treatment

Caption: Inferred metabolic shifts in cancer cells upon this compound treatment.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in studies involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Immunoblotting for Autophagy Markers

-

Cell Lysis: Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.

Autophagic Flux Assay (using bafilomycin A1)

-

Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor like bafilomycin A1 (100 nM) for the final 2-4 hours of the this compound treatment period.

-

Immunoblotting: Perform immunoblotting for LC3B as described above.

-

Analysis: Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without bafilomycin A1. A potent autophagy inhibitor like this compound will show a significant accumulation of LC3-II, and the addition of bafilomycin A1 will not lead to a further substantial increase in LC3-II levels, indicating a blockage of flux.

Conclusion and Future Directions

This compound is a promising anticancer agent that targets a key survival mechanism in cancer cells. Its ability to potently inhibit autophagy suggests a profound impact on cancer cell metabolism. While the direct effects on glycolysis and oxidative phosphorylation are yet to be fully elucidated with quantitative data, the established role of autophagy in cellular metabolism allows for informed hypotheses. Future research should focus on detailed metabolic profiling of this compound-treated cancer cells using techniques such as Seahorse XF analysis to measure real-time changes in oxygen consumption and extracellular acidification rates, and metabolomics to identify specific alterations in metabolic pathways. Such studies will not only deepen our understanding of this compound's mechanism of action but also pave the way for the rational design of combination therapies that exploit the metabolic vulnerabilities induced by this novel autophagy inhibitor.

References

- 1. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Mitochondrial respiration defects in cancer cells cause activation of Akt survival pathway through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel autophagy inhibitor this compound augments the antileukemic activity of azacitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

ROC-325: A Multifaceted Lysosomal Autophagy Inhibitor for Therapeutic Intervention

An In-depth Technical Guide on its Core Therapeutic Mechanisms

Introduction

ROC-325 is a novel, orally bioavailable small molecule that functions as a potent inhibitor of lysosomal autophagy.[1] Developed through medicinal chemistry strategies, it is a dimeric compound incorporating modified structural elements of hydroxychloroquine (HCQ) and the anti-schistosomal agent lucanthone.[1][2] Preclinical investigations have consistently demonstrated that this compound possesses significantly greater potency in both autophagy inhibition and anticancer activity, estimated to be around 10 times more effective than hydroxychloroquine (HCQ).[2][3] Its therapeutic mechanism is multifaceted, impacting cellular processes ranging from fundamental autophagy to specific signaling pathways implicated in cancer and pulmonary hypertension. This document provides a comprehensive overview of the core therapeutic mechanisms of this compound, detailing its molecular interactions, experimental validation, and potential for clinical application.

Core Therapeutic Mechanism 1: Potent Inhibition of Lysosomal Autophagy

The primary and most well-characterized mechanism of this compound is the disruption of the autophagy-lysosomal pathway. Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of cellular components via lysosomes. In many pathological conditions, such as cancer, aberrant autophagy can promote cell survival and therapeutic resistance.[1]

This compound exerts its inhibitory effect at the late stage of autophagy by impairing lysosomal function.[4] This leads to several hallmark cellular changes:

-

Lysosomal Deacidification: The acidic environment of lysosomes is crucial for the activity of degradative enzymes. This compound treatment leads to an increase in lysosomal pH, thereby inactivating these enzymes.[3][5]

-

Accumulation of Autophagosomes: With the final degradation step blocked, autophagosomes containing undegraded cellular cargo accumulate within the cell. This has been visualized through transmission electron microscopy.[1][3]

-

Stabilization of Autophagy Substrates: Proteins that are normally degraded by autophagy, such as p62 (sequestosome-1), accumulate in the presence of this compound.[3]

-

Disruption of Autophagic Flux: The overall process of autophagic degradation, from initiation to lysosomal fusion and breakdown, is impeded. This has been confirmed in bafilomycin A1 clamp experiments.[3]

Genetic studies have further solidified that the anticancer effects of this compound are critically dependent on its ability to inhibit autophagy. The genetic impairment of essential autophagy genes, ATG5 and ATG7, significantly diminishes the cytotoxic effects of this compound.[3][6]

Cell Culture and Treatment: Human cancer cell lines (e.g., MV4-11 AML cells, A498 RCC cells) are cultured in appropriate media.[2][3] Cells are treated with varying concentrations of this compound (e.g., 1 µM to 5 µM) for specified durations (e.g., 6, 24, or 72 hours).[1]

Transmission Electron Microscopy (TEM): To visualize the accumulation of autophagosomes, cells treated with this compound are fixed, embedded, and sectioned for TEM analysis.[1] Untreated cells serve as a control.

Immunoblotting for Autophagy Markers: Cell lysates from treated and untreated cells are subjected to SDS-PAGE and western blotting to detect levels of key autophagy proteins like LC3B and p62. An increase in the lipidated form of LC3 (LC3B-II) and p62 indicates autophagy inhibition.[1]

Autophagic Flux Assay (Bafilomycin A1 Clamp): Cells are co-treated with this compound and Bafilomycin A1, a known inhibitor of the vacuolar H+-ATPase that blocks lysosomal acidification. A comparison of LC3B-II levels in cells treated with this compound alone versus those co-treated with Bafilomycin A1 allows for the quantification of autophagic flux.[3]

Core Therapeutic Mechanism 2: Anticancer Activity

This compound has demonstrated significant single-agent anticancer activity across a diverse range of human cancer cell lines, including those from acute myeloid leukemia (AML) and renal cell carcinoma (RCC).[3][5] This efficacy is attributed to its ability to induce apoptosis in cancer cells that are dependent on autophagy for survival and to overcome therapeutic resistance.[1][4]

Quantitative Data on Anticancer Potency

| Cell Line Type | Metric | This compound | Hydroxychloroquine (HCQ) | Reference |

| 13 Diverse Human Cancer Cell Lines | Relative Potency (IC50) | ~10-fold more potent | - | [3] |

| Human AML Cell Lines | IC50 Range | 0.7 - 2.2 µM | - | [3] |

In preclinical in vivo models, oral administration of this compound was well-tolerated and resulted in a dose-dependent inhibition of tumor growth that was significantly superior to that of HCQ.[5] Furthermore, this compound has been shown to enhance the efficacy of other anticancer agents, such as the hypomethylating agent azacitidine in AML models.[1]

Cell Viability Assays (MTT): A panel of cancer cell lines and normal human bone marrow progenitors are treated with this compound for 72 hours. Cell viability is quantified using an MTT assay to determine the IC50 values and assess therapeutic selectivity.[1]

Apoptosis Assays: Apoptosis induction is measured using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

In Vivo Xenograft Models: Human cancer cells (e.g., 786-0 RCC or MV4-11 AML) are implanted into immunodeficient mice.[3][5] Once tumors are established, mice are treated with oral this compound, HCQ, or a vehicle control. Tumor growth is monitored over time, and upon study completion, tumors are harvested for immunohistochemical analysis of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers.[2][5]

Core Therapeutic Mechanism 3: Amelioration of Pulmonary Hypertension

In addition to its anticancer properties, this compound has shown therapeutic potential in experimental models of pulmonary hypertension (PH).[7] Its mechanism in this context is multifaceted, extending beyond autophagy inhibition to include effects on hypoxia-inducible factors (HIFs) and endothelial nitric oxide synthase (eNOS) signaling.[7][8]

The key mechanisms in PH models include:

-

Inhibition of Autophagy: As in cancer cells, this compound inhibits autophagy in pulmonary vascular cells.[7]

-

Downregulation of HIFs: this compound reduces the hypoxia-mediated stabilization of HIF-1α and HIF-2α proteins. These transcription factors are key drivers of the pathological remodeling seen in PH.[7]

-

Activation of eNOS-NO Signaling: The compound enhances the activity of endothelial nitric oxide synthase (eNOS), a critical enzyme for producing the vasodilator nitric oxide (NO). This is achieved through the phosphorylation of eNOS at Ser1177 and dephosphorylation at the inhibitory site Thr495.[7][8]

These combined actions lead to a reduction in pulmonary vasoconstriction, antagonism of vascular remodeling, and prevention of right ventricular hypertrophy and dysfunction in preclinical PH models.[7]

In Vivo PH Models: PH is induced in rats using methods such as monocrotaline injection or a combination of Sugen5416 and hypoxia (SuHx).[7] Animals are then treated with this compound. Therapeutic effects are assessed through hemodynamic measurements (e.g., right ventricular systolic pressure), echocardiography, and histological analysis of vascular remodeling and right ventricular hypertrophy.[7][8]

Ex Vivo Pulmonary Artery Ring Studies: Isolated pulmonary artery rings are used to assess the direct effects of this compound on vasoconstriction and endothelial-dependent relaxation.[7]

Cell Culture under Hypoxia: Human or rat pulmonary arterial smooth muscle cells (PASMCs) and pulmonary arterial endothelial cells (PAECs) are cultured under hypoxic conditions to mimic PH. The effects of this compound on autophagy markers (LC3B, p62), HIF-1α/2α levels, and eNOS phosphorylation are determined by immunoblotting.[7]

References

- 1. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis. | Cancer Center [cancercenter.arizona.edu]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

Methodological & Application

ROC-325: In Vitro Application Notes and Protocols for Cancer Cell Lines

Introduction

ROC-325 is a potent and orally active novel autophagy inhibitor with significant anticancer activity.[1][2] It functions by disrupting the final stage of autophagy, leading to the accumulation of autophagosomes and lysosomal deacidification.[1][2][3] This mechanism ultimately induces apoptosis in various cancer cell lines, making this compound a promising candidate for cancer therapy.[1][2][4] In preclinical studies, this compound has demonstrated superior anticancer effects compared to the existing autophagy inhibitor hydroxychloroquine (HCQ).[2] This document provides detailed protocols for the in vitro evaluation of this compound in cancer cell lines.

Mechanism of Action

This compound inhibits the process of autophagic flux.[1][2] Autophagy is a cellular recycling process that degrades and removes damaged organelles and proteins. In many cancers, this process is hijacked to support tumor growth and survival.[4] this compound disrupts this by deacidifying lysosomes, which are essential for the breakdown of autophagic cargo.[1][3] This leads to the accumulation of autophagosomes and a buildup of cellular waste, ultimately triggering apoptosis.[1][2] Key molecular events following this compound treatment include the accumulation of microtubule-associated protein 1A/1B-light chain 3 (LC3B) and the stabilization of p62 (sequestosome 1), both hallmark features of autophagy inhibition.[2][5][6]

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values were determined after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A498 | Renal Cell Carcinoma | 4.9 | [1] |

| A549 | Lung Carcinoma | 11 | [1] |

| CFPAC-1 | Pancreatic Carcinoma | 4.6 | [1] |

| COLO-205 | Colorectal Adenocarcinoma | 5.4 | [1] |

| DLD-1 | Colorectal Adenocarcinoma | 7.4 | [1] |

| IGROV-1 | Ovarian Carcinoma | 11 | [1] |

| MCF-7 | Breast Adenocarcinoma | 8.2 | [1] |

| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 | [1] |

| NCI-H69 | Small Cell Lung Cancer | 5.0 | [1] |

| PC-3 | Prostate Adenocarcinoma | 11 | [1] |

| RL | Non-Hodgkin's Lymphoma | 8.4 | [1] |

| UACC-62 | Melanoma | 6.0 | [1] |

| AML Cell Lines | Acute Myeloid Leukemia | 0.7 - 2.2 | [3] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete growth medium (specific to cell line)

-

This compound

-

96-well microculture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 10,000 cells per well and allow them to attach for 24 hours.[1][7]

-

Prepare serial dilutions of this compound in complete growth medium.

-

Treat the cells with varying concentrations of this compound for 72 hours.[1][7] Include a vehicle control (e.g., DMSO) group.

-

After the incubation period, add MTT solution to each well and incubate for a period that allows for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Quantify the absorbance using a microplate reader at the appropriate wavelength.[1][7]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.[1][7]

Western Blotting for Autophagy Markers

This protocol is used to detect changes in the expression of key autophagy-related proteins.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Lysis buffer

-

Protein quantification assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-LC3B, anti-p62, anti-Cathepsin D)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Incubate renal cancer cells with this compound for 24 hours.[1]

-

Harvest and lyse the cells.[1]

-

Determine the protein concentration of each sample.

-

Load approximately 50 µg of total cellular protein per lane on an SDS-PAGE gel.[1]

-

Transfer the separated proteins to a membrane.[1]

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.[1]

-

Incubate the membrane with primary antibodies overnight at 4°C.[1]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.[1]

-

Detect the immunoreactive bands using an ECL substrate.[1]

Apoptosis Assay

This protocol is used to quantify the induction of apoptosis following this compound treatment.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Treat renal cell carcinoma cell lines with the indicated concentrations of this compound for 48 hours.[7]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

-

Analyze the stained cells using a flow cytometer.

Experimental Workflow Visualization

Caption: A typical workflow for in vitro studies of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]

- 5. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Effective Concentration and Use of ROC-325 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing ROC-325, a potent and orally active autophagy inhibitor, in cell culture experiments. This compound has demonstrated significant anti-cancer activity across a variety of cell lines by disrupting lysosomal function and inducing apoptosis.

Mechanism of Action

This compound functions as a lysosomal autophagy inhibitor.[1] Its primary mechanism involves the deacidification of lysosomes, which disrupts the autophagic flux.[2] This leads to the accumulation of autophagosomes with undegraded cellular cargo.[3][4][5] Key molecular consequences of this compound treatment include increased expression of LC3B, accumulation of p62 (a protein turned over by autophagy), and elevated levels of the lysosomal protease Cathepsin D.[2][3][5] The disruption of autophagy ultimately induces apoptosis in cancer cells.[2] In specific contexts, such as pulmonary hypertension models, this compound has also been shown to downregulate Hypoxia-Inducible Factor (HIF) levels and increase nitric oxide production.[1][6]

Effective Concentrations and IC50 Values

The effective concentration of this compound varies among different cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the appropriate dosage for in vitro studies. Below is a summary of reported IC50 values for this compound across various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A498 | Renal Cell Carcinoma | 4.9 | [2] |

| A549 | Lung Carcinoma | 11 | [2] |

| CFPAC-1 | Pancreatic Carcinoma | 4.6 | [2] |

| COLO-205 | Colorectal Adenocarcinoma | 5.4 | [2] |

| DLD-1 | Colorectal Adenocarcinoma | 7.4 | [2] |

| IGROV-1 | Ovarian Adenocarcinoma | 11 | [2] |

| MCF-7 | Breast Adenocarcinoma | 8.2 | [2] |

| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 | [2] |

| NCI-H69 | Small Cell Lung Cancer | 5.0 | [2] |

| PC-3 | Prostate Adenocarcinoma | 11 | [2] |

| RL | Non-Hodgkin's B-cell Lymphoma | 8.4 | [2] |

| UACC-62 | Melanoma | 6.0 | [2] |

| AML Cell Lines | Acute Myeloid Leukemia | 0.7 - 2.2 | [3] |

Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and assay duration.[7][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the efficacy and mechanism of this compound in cell culture.

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Measuring Autophagy Inhibition by ROC-325

Introduction

Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis.[1] Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders.[1] ROC-325 is a novel, potent, and orally available small molecule inhibitor of autophagy.[2][3] It functions as a lysosomal autophagy inhibitor, demonstrating significantly greater potency and anticancer activity than the commonly used autophagy inhibitor, hydroxychloroquine (HCQ).[3][4][5] These application notes provide detailed protocols for researchers to accurately measure and quantify the inhibitory effects of this compound on the autophagy pathway.

Mechanism of Action of this compound

This compound inhibits the final stage of the autophagic process. Its primary mechanism involves the disruption of lysosomal function.[1][6] Treatment with this compound leads to lysosomal deacidification, which impairs the activity of pH-dependent lysosomal proteases essential for degrading autophagic cargo.[1][2][4] This blockade prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[7] Consequently, cells treated with this compound exhibit hallmark features of autophagy inhibition, including the accumulation of autophagosomes, stabilization of the autophagy substrate p62 (also known as SQSTM1), and an increase in microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).[1][3][4]

Caption: Mechanism of this compound-mediated autophagy inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of this compound.

Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

|---|---|---|---|

| Panel of 12 Lines | Various | More potent than HCQ | [4] |

| AML Cell Lines | Acute Myeloid Leukemia | 0.7 - 2.2 µM | [6] |

| 786-0 | Renal Cell Carcinoma | ~ 2.5 µM | [4] |

| A498 | Renal Cell Carcinoma | ~ 5 µM | [4] |

| MV4-11 | Acute Myeloid Leukemia | ~ 1 µM | [1] |

| MOLM-13 | Acute Myeloid Leukemia | ~ 1 µM |[1] |

Table 2: Key Biomarker Changes Indicating Autophagy Inhibition by this compound

| Biomarker | Expected Change | Rationale | Detection Methods | Reference |

|---|---|---|---|---|

| LC3-II | Increase | Accumulation of undegraded autophagosomes. | Western Blot, Fluorescence Microscopy | [1][3][4] |

| p62/SQSTM1 | Increase | Blockade of autophagic degradation of this substrate. | Western Blot, Immunohistochemistry | [1][3][4] |

| Lysosomal pH | Increase | Deacidification of the lysosome. | Fluorescent Probes (e.g., LysoSensor) | [1] |

| Autophagosomes | Increase | Accumulation due to blocked degradation. | Electron Microscopy, LC3 Puncta Imaging | [1][4] |

| Cathepsin D | Increase | Correlates with lysosomal stress/dysfunction. | Western Blot |[2][6] |

Experimental Protocols

Here we provide detailed protocols for the primary assays used to measure autophagy inhibition by this compound.

Caption: Experimental workflow for Western blot analysis.

Protocol 1: Western Blot Analysis of LC3-II and p62 Accumulation

Principle: This is the most common method to assess autophagy. This compound blocks lysosomal degradation, leading to the accumulation of lipidated LC3 (LC3-II) and the autophagy receptor p62.[1] Western blotting quantifies the levels of these proteins relative to a loading control.

Materials:

-

Cell culture reagents and plates

-

This compound (and vehicle control, e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (12-15% for good LC3-I/II separation), buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit or Mouse anti-p62/SQSTM1, anti-Actin or anti-Tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 0.5, 1, 5 µM) or vehicle control for a specified time (e.g., 24 hours).[1][4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load samples onto a high-percentage polyacrylamide gel to separate LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection and Analysis: Apply ECL substrate and capture the signal using an imaging system. Quantify band intensities using software like ImageJ. Normalize LC3-II and p62 band intensities to the loading control.

Expected Results: A dose-dependent increase in the levels of both LC3-II and p62 protein is expected in this compound-treated cells compared to vehicle-treated controls, confirming a block in autophagic degradation.[1][4]

Protocol 2: Autophagic Flux Measurement with mCherry-EGFP-LC3 Reporter

Principle: This powerful assay visualizes and quantifies autophagic flux.[8][9] The tandem fluorescent protein mCherry-EGFP is fused to LC3. In non-acidic autophagosomes, both fluorophores are active, appearing yellow (red + green). Upon fusion with the acidic lysosome, the EGFP signal is quenched, while the acid-stable mCherry remains, appearing red.[10] Because this compound deacidifies lysosomes, it prevents EGFP quenching, leading to the accumulation of yellow puncta.[1]

Caption: Logic and workflow of the mCherry-EGFP-LC3 assay.

Materials:

-

Cells stably or transiently expressing mCherry-EGFP-LC3 (e.g., via viral transduction)[11]

-

Glass-bottom dishes or plates for microscopy

-

This compound

-

Positive control for autophagy induction (e.g., starvation medium like EBSS)

-

Positive control for flux block (e.g., Bafilomycin A1)

-

Confocal microscope or a flow cytometer equipped with appropriate lasers and filters

Procedure (for Confocal Microscopy):

-

Cell Seeding and Transduction: Seed cells on glass-bottom dishes. If not using a stable cell line, transduce with mCherry-EGFP-LC3 adenovirus.[11]

-

Treatment: Treat cells with this compound (e.g., 5 µM for 24 hours), starvation media (for 2-4 hours), Bafilomycin A1, or vehicle control.[2]

-

Imaging: Wash cells with PBS. Add fresh media or mounting medium. Acquire images using a confocal microscope, capturing both green (EGFP) and red (mCherry) channels.

-

Image Analysis: For each condition, quantify the number of yellow (mCherry+EGFP+) and red (mCherry+EGFP-) puncta per cell.

Procedure (for Flow Cytometry):

-

Cell Seeding and Treatment: Grow and treat cells in multi-well plates as described above.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in FACS buffer.

-

Data Acquisition: Analyze cells on a flow cytometer, measuring both mCherry and EGFP fluorescence for at least 10,000 events per sample.[12]

-

Data Analysis: Gate on the live, single-cell population. Analyze the ratio of mCherry to EGFP fluorescence. An increase in autophagic flux results in a higher mCherry:EGFP ratio (more red cells).[8]

Expected Results:

-

Microscopy: Compared to controls, this compound treatment will cause a significant accumulation of yellow (mCherry+EGFP+) puncta, indicating a failure to quench the EGFP signal due to lysosomal deacidification. This contrasts with autophagy induction (e.g., starvation), which increases both yellow and red puncta.

-

Flow Cytometry: this compound will prevent the shift towards a high mCherry:EGFP ratio that is seen with autophagy inducers, keeping the cell population in a state of high EGFP and mCherry fluorescence, similar to treatment with Bafilomycin A1.

Protocol 3: Lysosomal pH Measurement

Principle: To directly confirm this compound's mechanism of action, lysosomal acidity can be measured using pH-sensitive fluorescent dyes like LysoSensor Green DND-189.[1] This probe accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity. A decrease in fluorescence indicates lysosomal deacidification.

Materials:

-

Cell culture reagents and plates (black, clear-bottom for fluorescence reading)

-

This compound

-

LysoSensor Green DND-189 probe

-

Live-cell imaging microscope or plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound or vehicle control as described previously.[1]

-

Dye Loading: In the final 30-60 minutes of treatment, add LysoSensor Green to the culture medium at a final concentration of ~1 µM.

-

Quantification:

-

Plate Reader: Wash cells once with PBS and measure the fluorescence intensity (e.g., Ex/Em ~443/505 nm).

-

Microscopy/FACS: Wash cells, add fresh medium, and immediately image or analyze by flow cytometry to quantify the fluorescence on a per-cell basis.[1]

-

Expected Results: Treatment with this compound will lead to a significant, dose-dependent decrease in LysoSensor Green fluorescence, confirming that the compound deacidifies lysosomes.[1]

References

- 1. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 9. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.5. mCherry-GFP-LC3 Adenovirus Transfection and Autophagy Assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Pulmonary Hypertension with ROC-325

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ROC-325, a novel lysosomal autophagy inhibitor, for the investigation of pulmonary hypertension (PH). The following sections detail the mechanism of action of this compound, its effects in preclinical models of PH, and detailed protocols for in vivo and in vitro experimentation.

Introduction to this compound

This compound is a potent small molecule inhibitor of lysosomal autophagy that has demonstrated significant therapeutic potential in experimental models of pulmonary hypertension.[1][2][3][4] Unlike other autophagy inhibitors such as hydroxychloroquine, this compound exhibits greater potency.[1][2][3] Its mechanism of action in the context of PH is multifaceted, primarily involving the inhibition of autophagy, downregulation of hypoxia-inducible factors (HIFs), and the activation of endothelial nitric oxide synthase (eNOS) signaling, leading to vasodilation and attenuation of vascular remodeling.[1][2][3][4]

Mechanism of Action

This compound's therapeutic effects in pulmonary hypertension stem from three primary interconnected actions:

-

Inhibition of Autophagy: this compound disrupts the final stage of autophagy by inhibiting the fusion of autophagosomes with lysosomes and increasing lysosomal pH. This leads to the accumulation of autophagic vesicles and cargo, including the protein p62, and an increase in the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3B-II).[1][4]

-

Downregulation of Hypoxia-Inducible Factors (HIFs): The compound effectively reduces the stabilization of both HIF-1α and HIF-2α, key transcription factors that are upregulated under hypoxic conditions and contribute to the pathogenesis of PH.[1][2][3][4]

-

Activation of eNOS-NO Signaling: this compound promotes the production of nitric oxide (NO), a potent vasodilator, by activating endothelial nitric oxide synthase (eNOS). This is achieved through the phosphorylation of eNOS at serine 1177 and dephosphorylation at threonine 495.[1][2][3][4]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound in rat models of pulmonary hypertension.

Table 1: Hemodynamic and Right Ventricular Hypertrophy Parameters in Monocrotaline (MCT)-Induced PH Rats Treated with this compound

| Parameter | Control | MCT + Vehicle | MCT + this compound (5 mg/kg/day) | MCT + this compound (25 mg/kg/day) |

| Right Ventricular Systolic Pressure (RVSP, mm Hg) | 24.5 ± 1.8 | 55.2 ± 3.1 | 40.1 ± 2.5 | 32.8 ± 2.1 |

| Mean Pulmonary Arterial Pressure (mPAP, mm Hg) | 16.8 ± 1.2 | 38.6 ± 2.4 | 28.9 ± 1.9 | 23.5 ± 1.7 |

| Right Ventricle/(Left Ventricle + Septum) (RV/LV+S) | 0.28 ± 0.02 | 0.59 ± 0.04 | 0.45 ± 0.03 | 0.36 ± 0.03 |

* p < 0.05 vs. MCT + Vehicle. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Pulmonary Artery Vascular Remodeling in MCT-Induced PH Rats

| Parameter | Control | MCT + Vehicle | MCT + this compound (25 mg/kg/day) |

| Medial Wall Thickness (%) | 12.1 ± 1.1 | 28.4 ± 1.9 | 18.2 ± 1.5 |

| Muscularized Arteries (%) | 15.3 ± 1.4 | 68.7 ± 4.2 | 35.1 ± 3.1 |

* p < 0.05 vs. MCT + Vehicle. Data are presented as mean ± SEM.

Table 3: In Vitro Effects of this compound on Human Pulmonary Artery Smooth Muscle Cells (hPASMCs) under Hypoxia (24h)

| Parameter | Normoxia | Hypoxia + Vehicle | Hypoxia + this compound (5 µM) |

| p62 Protein Level (relative to control) | 1.0 | 0.4 ± 0.05 | 1.2 ± 0.1 |

| LC3B-II/LC3B-I Ratio | 1.0 | 3.2 ± 0.3 | 5.8 ± 0.5 |

| HIF-1α Protein Level (relative to control) | 1.0 | 4.5 ± 0.4 | 1.8 ± 0.2 |

| Cell Proliferation (% of control) | 100 | 185 ± 12 | 115 ± 9 |

* p < 0.05 vs. Hypoxia + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

In Vivo Studies: Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model

This protocol describes the induction of PH in rats using a single injection of monocrotaline and subsequent treatment with this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Monocrotaline (MCT)

-

This compound

-

Sterile saline

-

Intraperitoneal (IP) injection supplies

Procedure:

-

Induction of PH: Acclimatize rats for at least one week. Induce pulmonary hypertension with a single intraperitoneal injection of MCT (60 mg/kg).

-

This compound Administration (Preventative Strategy):

-

On the same day as MCT administration, begin daily intraperitoneal injections of this compound.

-

Prepare two dose groups: 5 mg/kg and 25 mg/kg of this compound dissolved in sterile saline.

-

A control group receives MCT and daily injections of the vehicle (saline).

-

Continue daily injections for 4 weeks.

-

-

This compound Administration (Therapeutic Strategy):

-

Two weeks after the MCT injection, confirm the establishment of PH (e.g., via echocardiography).

-

Begin daily intraperitoneal injections of this compound (5 mg/kg or 25 mg/kg).

-

Continue daily injections for 14 days.

-

-

Endpoint Analysis: At the end of the treatment period, perform hemodynamic measurements (e.g., RVSP, mPAP), echocardiography, and collect heart and lung tissues for histological analysis (e.g., RV hypertrophy, vascular remodeling).

In Vitro Studies: Autophagy and Proliferation in Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

This protocol details the investigation of this compound's effects on autophagy and proliferation in cultured hPASMCs under hypoxic conditions.

Materials:

-

Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

-

Cell culture medium (e.g., SmGM-2)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Hypoxia chamber (1% O₂)

-

Reagents for Western blotting (antibodies for LC3B, p62, HIF-1α, β-actin)

-

Reagents for immunofluorescence (antibodies for LC3B, p62)

-

Reagents for cell proliferation assay (e.g., BrdU or MTT assay)

Procedure:

-

Cell Culture: Culture hPASMCs in SmGM-2 medium supplemented with 5% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Setup:

-

Seed hPASMCs in appropriate culture plates (e.g., 6-well plates for Western blotting, chamber slides for immunofluorescence, 96-well plates for proliferation assays).

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours before treatment.

-

-

Treatment:

-

Treat the cells with this compound (e.g., 5 µM) or vehicle (DMSO) for a specified pre-treatment time (e.g., 1 hour).

-

Transfer the plates to a hypoxia chamber (1% O₂) for 24 hours. A normoxia control group should be maintained in the standard incubator.

-

-

Analysis:

-

Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of LC3B-II/I, p62, and HIF-1α.

-

Immunofluorescence: Fix the cells and perform immunofluorescence staining for LC3B and p62 to visualize autophagosome formation and p62 accumulation.

-

Cell Proliferation Assay: Perform a BrdU or MTT assay to quantify cell proliferation.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols: Monitoring Autophagy Inhibition with ROC-325 via Western Blot Analysis of LC3B and p62

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This process plays a critical role in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Two key proteins, Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1), are widely used as markers to monitor autophagic activity. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. The p62 protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. Therefore, an accumulation of LC3-II and p62 can indicate the inhibition of autophagic flux.

ROC-325 is a potent and orally active autophagy inhibitor.[1] It functions by inducing the deacidification of lysosomes, which leads to the accumulation of autophagosomes and a disruption of the autophagic flux.[1][2] This inhibitory action results in the accumulation of both LC3-II and p62, making Western blotting for these two proteins a reliable method to assess the cellular response to this compound treatment.[3] This document provides a detailed protocol for the treatment of cells with this compound and the subsequent analysis of LC3B and p62 levels by Western blot.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.

Caption: Autophagy signaling pathway and the inhibitory action of this compound.

Caption: Step-by-step experimental workflow for Western blot analysis.

Experimental Protocols

This section provides a detailed methodology for the treatment of cells with this compound and subsequent Western blot analysis of LC3B and p62.

A. Cell Culture and this compound Treatment

-

Cell Seeding: Seed the desired cell line (e.g., A498, 786-0 renal cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1]

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 10 µM.[1] A common treatment concentration is 5 µM for 24 hours.[1][4] Include a vehicle-only control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired time period (e.g., 24 hours).

B. Protein Extraction

-